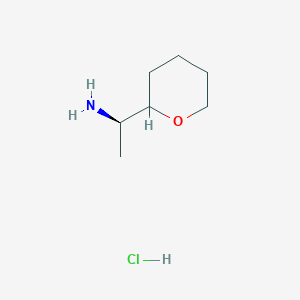

(1r)-1-(Tetrahydro-2h-pyran-2-yl)ethan-1-amine hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1r)-1-(Tetrahydro-2h-pyran-2-yl)ethan-1-amine HCl, also known as THP-ETA HCl, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a valuable tool in the study of various physiological and biochemical processes, and its unique properties make it an excellent candidate for a wide range of applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Construction

- (1r)-1-(Tetrahydro-2h-pyran-2-yl)ethan-1-amine hcl and related compounds are utilized in novel synthetic strategies. For instance, fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, integral to many natural products, are synthesized through a modular approach involving the condensation of 2-hydroxybenzaldehydes with 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol (Someswarao, Khan, Reddy, & Sridhar, 2018). This process allows for rapid construction of complex polycyclic architectures.

Chemical Transformations and Derivatives

- The compound serves as a basis for creating secondary amines and amides in the tetrahydropyran series. For example, its condensation with aromatic aldehydes and ketones leads to the formation of these amines. These reactions highlight the versatility and reactivity of the tetrahydropyran unit in chemical synthesis (Arutyunyan, Nazaryan, Akopyan, Akopyan, Panosyan, & Gevorgyan, 2017).

Advanced Material Synthesis

- The compound's derivatives are instrumental in the development of advanced materials. For instance, water-soluble Glucose amine Schiff base (GASB-1) products, derived from the tetrahydro-2H-pyran-2,4,5-triol, have been synthesized using microwave-assisted techniques. These materials have applications in various fields including drug delivery and material science (Hijji, Rajan, Ben Yahia, Mansour, Zarrouk, & Warad, 2021).

Catalysis and Chemical Reactions

- This compound and its analogs are used in the synthesis of a variety of complex molecules, serving as catalysts or intermediates in chemical reactions. For example, the nucleophilic aromatic substitutions of 2-Halo-5-(sulfamoyl)benzoic Acids and the synthesis of RoRγ Inverse Agonist GSK2981278A involve a derivative of this compound (Barcan, Condé, Mokhallalati, Nilson, Xie, Allen, Andemichael, Calandra, Leitch, Li, & Morris, 2019).

Drug Synthesis

- Its use in the synthesis of pharmaceutical compounds, such as the efficient asymmetric synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide for the treatment of Human Papillomavirus Infections, demonstrates its relevance in medicinal chemistry (Boggs, Cobb, Gudmundsson, Jones, Matsuoka, Millar, Patterson, Samano, Trone, Xie, & Zhou, 2007).

Binuclear Complexes and Metallurgy

- The compound is also used in the formation of binuclear complexes with applications in metallurgy and material science. For instance, binuclear copper(II) complexes with N3S-coordinate tripodal ligand have been synthesized using a derivative of this compound (Sadhu, Mathonière, Patil, & Kumar, 2017).

Eigenschaften

IUPAC Name |

(1R)-1-(oxan-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(8)7-4-2-3-5-9-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7?;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZIEWDHTICZPG-JVEOKNEYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCCCO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}-2-naphthyl)thio]acetic acid](/img/structure/B2436601.png)

![8-bromo-2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide](/img/structure/B2436602.png)

![12-oxo-N-(1-propan-2-ylpiperidin-4-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2436603.png)

![N'-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2436604.png)

![tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2436611.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2436612.png)

![2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid](/img/structure/B2436615.png)

![3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2436617.png)

![5-chloro-N-methyl-2-methylsulfanyl-N-[(2,3,4-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2436620.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2436623.png)